molecular formula C21H22ClN3O3S2 B2613356 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 897471-61-3

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Cat. No. B2613356
CAS RN: 897471-61-3
M. Wt: 464
InChI Key: RJVCIDGXOTUSRZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

Compounds with a similar structure to “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .

Antimicrobial Activity

Thiazoles, which are part of the structure of the compound , have been found to have antimicrobial properties . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially have similar properties.

Antiretroviral Activity

Thiazoles are also found in antiretroviral drugs . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially be used in the development of new antiretroviral drugs.

Antifungal Activity

Thiazoles have been found to have antifungal properties . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially have similar properties.

Anticancer Activity

Thiazoles are found in anticancer drugs . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially be used in the development of new anticancer drugs.

Quorum-Sensing Inhibitors

Compounds with a similar structure to “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” have shown promising quorum-sensing inhibitors . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially have similar properties.

COX-1 Inhibitory Activity

Compounds with a similar structure to “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” have shown weak COX-1 inhibitory activity . This suggests that “1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one” could potentially have similar properties.

Mechanism of Action

Safety and Hazards

Some benzothiazole derivatives have been evaluated for anti-inflammatory activity and were considered safe .

Future Directions

Further studies, including molecular docking, can be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCIDGXOTUSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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